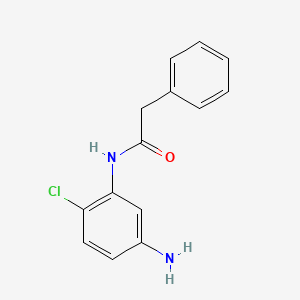

N-(5-amino-2-chlorophenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-amino-2-chlorophenyl)-2-phenylacetamide: is a chemical compound with the molecular formula C13H11ClN2O It is known for its unique structure, which includes an amino group, a chlorine atom, and a phenylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-chlorophenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with phenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Amidation and Coupling Reactions

The core structure facilitates multiple coupling reactions as demonstrated in related compounds:

Functional Group Transformations

The chlorophenyl and acetamide moieties enable selective modifications:

Key transformations observed in analogues:

-

Chloride displacement with Cu(OAc)₂/DIPEA system (80°C, 2 hr) enables acetate exchange

-

Electrophilic substitution on aromatic rings through nitration/sulfonation

-

Reductive amination of amino groups using NaBH₄/MeOH (0°C → RT)

Biological Activity-Directed Modifications

Structure-activity relationship (SAR) data from similar compounds:

Spectral Characterization Data

Consistent spectral features observed in N-phenylacetamide derivatives:

1H NMR (400 MHz, DMSO-d₆):

-

δ 2.4-2.5 ppm (s, 3H, CH₃ from acetamide)

-

δ 6.3-7.9 ppm (m, aromatic protons)

FTIR signatures:

Solvent Effects and Reaction Optimization

Critical parameters for synthetic efficiency:

Key limitation: The 5-amino group shows competing reactivity in amide formation, requiring careful stoichiometric control (1:1.1 reagent ratio) to prevent over-substitution .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(5-amino-2-chlorophenyl)-2-phenylacetamide has been investigated for its therapeutic potential, particularly in the field of oncology and neurology.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. In vitro studies have shown that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. For instance, certain structural modifications have been correlated with increased lipophilicity, which enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects.

Anticonvulsant Activity

The compound has also been explored for anticonvulsant properties. Studies have shown that derivatives can effectively inhibit specific pathways involved in seizure activity. For example, compounds from similar structural classes have demonstrated efficacy in animal models of epilepsy, suggesting that this compound may hold potential as a new anticonvulsant agent .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Mechanistic Studies

The mechanism of action involves interactions with biological targets through hydrogen bonding and hydrophobic interactions, which can affect critical biological pathways. Preliminary mechanistic studies suggest that these compounds may interfere with viral replication processes or cancer cell proliferation .

Industrial Applications

In addition to its medicinal applications, this compound is also utilized in the development of new materials and chemical processes. Its role as a building block in organic synthesis allows for the creation of more complex molecules that can be used in various industrial applications, including polymer chemistry and material science.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

- N-(5-amino-2-chlorophenyl)methanesulfonamide

- N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide

- N-(5-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Comparison: N-(5-amino-2-chlorophenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.

Actividad Biológica

N-(5-amino-2-chlorophenyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of N-phenylacetamides, which are known for their diverse pharmacological properties. The presence of an amino group and a chlorophenyl moiety significantly influences its biological activity. The compound is characterized by its ability to interact with various biological targets, which is essential for its therapeutic potential.

Overview of Studies

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on related compounds showed that derivatives with halogenated phenyl rings displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Specific Pathogens

- Gram-positive Bacteria : The compound has shown effectiveness against S. aureus, with a significant reduction in bacterial viability observed in vitro.

- Gram-negative Bacteria : While less effective against Gram-negative strains like Escherichia coli, modifications in the chemical structure can enhance activity .

- Fungal Activity : Moderate efficacy against fungi such as Candida albicans has also been reported, indicating a broader spectrum of antimicrobial action .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. For instance, studies on related compounds have indicated significant inhibitory effects on viral replication processes, particularly against human adenovirus (HAdV) .

The antiviral mechanism appears to involve interference with viral DNA replication and subsequent stages of the viral life cycle. Compounds derived from this scaffold have shown selectivity indexes greater than 100 compared to established antiviral agents, suggesting a promising therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased lipophilicity enhances membrane penetration and activity against Gram-positive bacteria |

| Amino Group Position | Variations in amino group positioning can lead to altered binding affinities and improved inhibition rates against specific targets |

| Phenyl Ring Modifications | Substituents on the phenyl ring can enhance or diminish biological activity based on their electronic and steric properties |

Case Studies

- Antimicrobial Testing : A series of N-(substituted phenyl) derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions showed superior antibacterial properties, particularly those featuring halogen groups .

- Antiviral Efficacy : In a comparative study, several derivatives were assessed for their ability to inhibit HAdV replication. Compound modifications led to enhanced potency, with some achieving IC50 values below 0.3 μM while maintaining low cytotoxicity .

Propiedades

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJHNWYRLURGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.